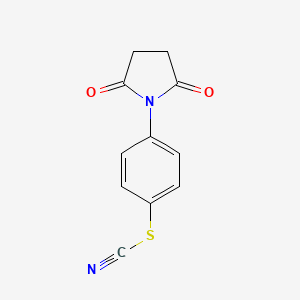
4-(2,5-Dioxopyrrolidin-1-yl)phenyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-Dioxopyrrolidin-1-yl)phenyl thiocyanate is a chemical compound that features a pyrrolidine-2,5-dione moiety attached to a phenyl ring, which is further connected to a thiocyanate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dioxopyrrolidin-1-yl)phenyl thiocyanate typically involves the reaction of 4-aminophenyl thiocyanate with maleic anhydride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,5-Dioxopyrrolidin-1-yl)phenyl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to yield amine derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenyl thiocyanates, sulfonyl derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(2,5-Dioxopyrrolidin-1-yl)phenyl thiocyanate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticonvulsant properties and its ability to inhibit calcium currents mediated by L-type channels.
Materials Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is investigated for its interactions with biological molecules and its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 4-(2,5-Dioxopyrrolidin-1-yl)phenyl thiocyanate involves its interaction with molecular targets such as calcium channels. The compound inhibits calcium currents, which can affect various cellular processes. This inhibition is believed to be mediated by the binding of the compound to specific sites on the calcium channels, leading to a decrease in calcium influx .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: This compound is similar in structure and is known to improve monoclonal antibody production in cell cultures.
4-[4-(2,5-Dioxopyrrolidin-1-yl)-phenylamino]-4-hydroxy-butyric acid: This compound has similar structural features and is studied for its potential biological activities.
Uniqueness
4-(2,5-Dioxopyrrolidin-1-yl)phenyl thiocyanate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
838848-51-4 |
|---|---|
Formule moléculaire |
C11H8N2O2S |
Poids moléculaire |
232.26 g/mol |
Nom IUPAC |
[4-(2,5-dioxopyrrolidin-1-yl)phenyl] thiocyanate |
InChI |
InChI=1S/C11H8N2O2S/c12-7-16-9-3-1-8(2-4-9)13-10(14)5-6-11(13)15/h1-4H,5-6H2 |
Clé InChI |
FKRMVEIUFXBGOX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


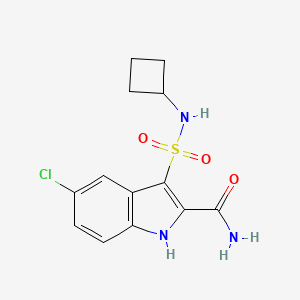
![Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate](/img/structure/B12529833.png)
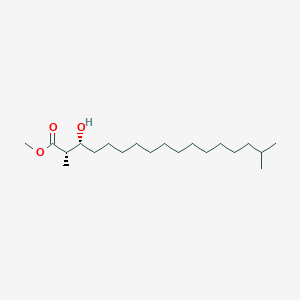
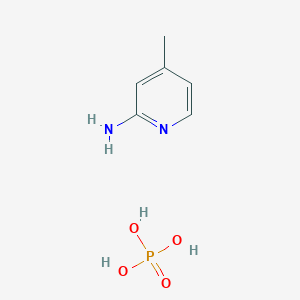
![(3R)-3-{[(3R)-3-Hydroxydecanoyl]oxy}decanoic acid](/img/structure/B12529861.png)
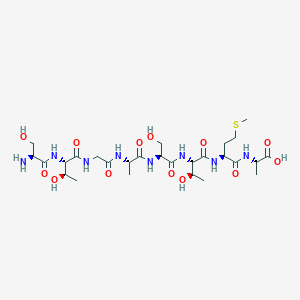
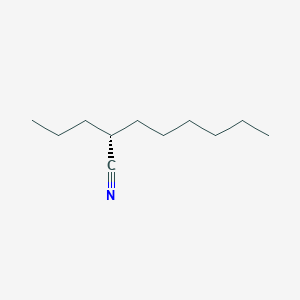
![(4'-Methyl[2,2'-bipyridin]-4-yl)methyl 2-methylprop-2-enoate](/img/structure/B12529869.png)
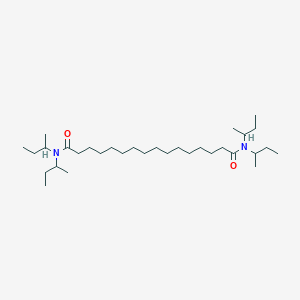
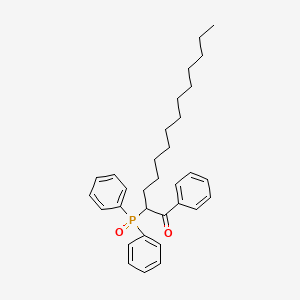
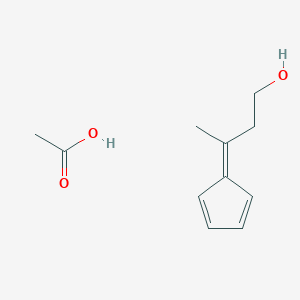
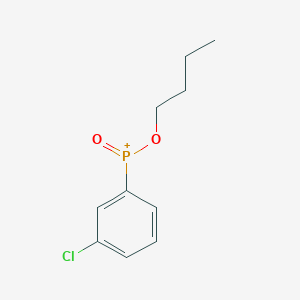
![4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde](/img/structure/B12529899.png)
![Tricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl chloride](/img/structure/B12529909.png)
